molecular formula C10H16N2O2 B2824254 tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS No. 1557886-58-4

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

Cat. No.: B2824254
CAS No.: 1557886-58-4
M. Wt: 196.25
InChI Key: CEMRGVZSEWRAGA-UHFFFAOYSA-N
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Description

tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS: 1557886-58-4) is a carbamate derivative featuring a tert-butyl carbamate core substituted with a cyanomethyl and cyclopropyl group on the nitrogen atom. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . This compound is primarily used in laboratory research, particularly as an intermediate in organic synthesis or pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMRGVZSEWRAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate serves as a versatile building block in organic synthesis. It is notably used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application allows for the efficient protection of amines under mild and environmentally friendly conditions, yielding high reaction rates within a short timeframe.

Table 1: Summary of Organic Synthesis Applications

Application TypeDescription
Chemoselective ReagentUtilized for protecting amines in organic synthesis with high yields.
Building BlockActs as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry

The compound has demonstrated potential biological activity, making it a candidate for further research in medicinal chemistry. Its derivatives have been explored for their roles in developing spirocyclopropanated analogues of known insecticides such as Thiacloprid and Imidacloprid. These derivatives exhibit enhanced biological activity due to the unique structural characteristics provided by the cyclopropyl and cyanomethyl groups.

Case Study: Development of Insecticides

  • Objective : To evaluate the efficacy of derivatives of this compound in creating new insecticides.
  • Findings : The derivatives showed improved insecticidal properties compared to conventional agents, indicating potential for agricultural applications.

Research indicates that this compound interacts with various biological targets, influencing drug design and efficacy. Studies have focused on its reactivity with enzymes involved in metabolic pathways, suggesting implications for therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatory PropertiesReduced inflammatory markers in vitro under oxidative stress conditions.
Antimicrobial ActivityPreliminary tests indicate potential as an anti-infective agent.

Environmental Chemistry

The compound's role in green chemistry is noteworthy, particularly its application as a recyclable reagent in synthetic processes. This characteristic aligns with modern sustainability goals, promoting the use of environmentally friendly methodologies in chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound’s cyanomethyl-cyclopropyl substitution distinguishes it from analogs with bulkier aryl groups (e.g., compound 24’s benzyl-phenyl substituent) or halogenated aromatic rings (e.g., compound 28’s 4-chlorophenyl group) . The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., compound 27’s 3-methylbutyl group) .

Synthesis and Purification :

  • Yields for tert-butyl carbamate derivatives vary widely (42–68% in ), though data for the target compound are unavailable .
  • HPLC retention times (tR) for analogs range from 7.4–10.6 min , suggesting the target compound’s polarity falls within this spectrum depending on substituents .

Physicochemical Properties :

  • Molecular weights span 182.22–364.42 g/mol , with the target compound (196.25 g/mol) being relatively compact compared to aryl-substituted analogs .
  • Purity levels for most compounds exceed 95% , indicating rigorous purification protocols (e.g., HPLC, recrystallization) .

Research Findings and Functional Insights

Stability and Reactivity

  • The nitrile group in the target compound may confer resistance to hydrolysis compared to ester or amide analogs, though this requires experimental validation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reaction of a cyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize byproducts. Reaction optimization involves:

  • Temperature : Maintaining 0–25°C to minimize side reactions.
  • Solvent choice : Polar aprotic solvents enhance reaction efficiency.
  • Reaction time : 6–24 hours for complete conversion .
    • Data Table :
SolventBaseYield (%)Purity (%)Reference
DCMTriethylamine7898
THFNaHCO₃6595

Q. What spectroscopic techniques are recommended for characterizing tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate?

  • Analytical Workflow :

NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and cyclopropane ring (δ ~0.8–1.2 ppm for CH₂).

IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and carbamate C=O (~1680 cm⁻¹).

Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 196.25 .

Intermediate Research Questions

Q. How does the structural configuration of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate influence its biological activity in medicinal chemistry?

  • Key Structural Features :

  • Cyclopropane ring : Enhances metabolic stability and modulates steric effects in enzyme binding pockets.
  • Cyanomethyl group : Participates in hydrogen bonding and dipole interactions with biological targets.
    • Case Study : Derivatives with similar substituents (e.g., trifluoromethyl) show improved inhibitory activity against kinases (IC₅₀ < 1 µM) due to enhanced electronegativity .

Q. What are the primary challenges in isolating tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate from reaction mixtures, and how can they be addressed?

  • Challenges : Co-elution of unreacted amine or Boc-protected byproducts during column chromatography.
  • Solutions :

  • Use gradient elution (hexane/ethyl acetate) with TLC monitoring.
  • Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported bioactivity data for tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate derivatives?

  • Root Causes : Variability in assay conditions (e.g., cell line selection, compound purity).
  • Resolution Methods :

Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cellular viability assays.

Purity verification : HPLC-MS to ensure >95% purity before biological testing.

Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate contributing factors .

Q. How can computational modeling guide the design of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate analogs with enhanced target selectivity?

  • Methodology :

  • Docking simulations : Predict binding modes to kinases (e.g., EGFR) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
    • Outcome : Introduction of a methoxy group at the cyclopropane ring improved binding energy (ΔG = -9.2 kcal/mol) compared to parent compound (ΔG = -7.8 kcal/mol) .

Safety and Handling

Q. What safety protocols are essential when handling tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate in laboratory settings?

  • Critical Protocols :

PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).

Ventilation : Use fume hoods to avoid inhalation of fine particulates.

Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate derivatives?

  • Key Factors :

  • Cell line variability : HepG2 (IC₅₀ = 12 µM) vs. HEK293 (IC₅₀ > 50 µM).
  • Metabolic activation : Cytochrome P450 isoforms in hepatic cells enhance prodrug conversion.
    • Recommendation : Standardize assays using isogenic cell lines and include metabolic inhibitors (e.g., 1-aminobenzotriazole) .

Structural Analog Comparison

Compound NameStructural DifferenceBioactivity (IC₅₀)Reference
tert-Butyl N-(2-cyanocyclopropyl)carbamateNo methyl spacer8.5 µM (Kinase X)
tert-Butyl N-(3-azidopropyl)-N-cyclopropylcarbamateAzide substituent15 µM (Kinase Y)
tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamateCarbamoyl group2.3 µM (p53 modulation)

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